Methyl-3-(Cyclopropylmethoxy)-4-nitrobenzoat

Übersicht

Beschreibung

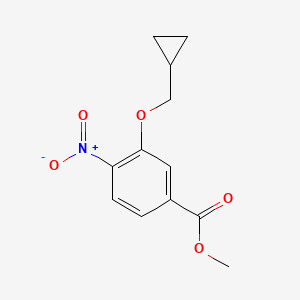

Methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a nitro group at the fourth position and a cyclopropylmethoxy group at the third position on the benzoate ring

Wissenschaftliche Forschungsanwendungen

Methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate typically involves the esterification of 3-(cyclopropylmethoxy)-4-nitrobenzoic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of Methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact.

Types of Reactions:

Oxidation: The nitro group in Methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate can undergo reduction to form the corresponding amine derivative. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid. This reaction is typically carried out under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

Nucleophilic Aromatic Substitution: The nitro group can be displaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas, palladium on carbon.

Hydrolyzing Agents: Hydrochloric acid, sodium hydroxide.

Nucleophiles: Amines, thiols.

Major Products:

Reduction Product: 3-(cyclopropylmethoxy)-4-aminobenzoate.

Hydrolysis Product: 3-(cyclopropylmethoxy)-4-nitrobenzoic acid.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of Methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins, leading to inhibition of enzyme activity. The cyclopropylmethoxy group enhances the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-nitrobenzoate: Lacks the cyclopropylmethoxy group, resulting in different chemical and biological properties.

Methyl 3-methoxy-4-nitrobenzoate: Contains a methoxy group instead of a cyclopropylmethoxy group, leading to variations in reactivity and applications.

Methyl 3-(cyclopropylmethoxy)benzoate:

Uniqueness: Methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate is unique due to the presence of both the cyclopropylmethoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

Methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate is a nitrobenzoate-derived compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and angiogenesis inhibition. This article reviews the available literature on the biological activities of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Name: Methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate

- CAS Number: 1239278-72-8

- Molecular Formula: C₁₂H₁₃N₁O₅

- Molecular Weight: 251.24 g/mol

Nitrobenzoate compounds, including methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate, have been shown to exert various biological effects through multiple mechanisms:

- Inhibition of Angiogenesis: Research indicates that nitrobenzoate derivatives can disrupt vascular endothelial growth factor (VEGF) signaling pathways, leading to impaired endothelial cell migration and proliferation. This is crucial in preventing tumor-related angiogenesis, which is a significant factor in cancer progression .

- Anticancer Activity: The compound has been linked to inhibiting cancer cell migration and proliferation. For instance, similar nitrobenzoate derivatives have demonstrated the ability to inhibit epithelial growth factor (EGF)-induced chemotaxis in non-small cell lung cancer (NSCLC) cells . This suggests that methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate may also possess antimetastatic properties.

Biological Activity Overview

The biological activities of methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate can be summarized as follows:

Case Studies and Research Findings

- Antiangiogenic Effects in Zebrafish Models: A study investigated the effects of a related nitrobenzoate compound (X8) on vascular development in zebrafish embryos. The results indicated that treatment with X8 led to significant reductions in intersegmental vessel growth and disrupted endothelial cell formation, suggesting a robust antiangiogenic effect .

- Inhibition of Cancer Cell Migration: In another study focusing on 4-methyl-3-nitrobenzoic acid, a structural analog, it was found that this compound significantly inhibited EGF-induced chemotaxis in NSCLC cells. The mechanism involved impairment of cofilin phosphorylation and actin polymerization, critical processes for cancer cell movement .

Future Directions

The promising biological activities of methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate suggest several avenues for future research:

- In Vivo Studies: Further investigation into the in vivo efficacy and safety profiles of this compound is necessary to establish its therapeutic potential.

- Mechanistic Studies: Detailed studies on the molecular mechanisms underlying its antiangiogenic and anticancer properties could provide insights into its utility as a drug candidate.

- Combination Therapies: Exploring the effects of this compound in combination with existing therapies may enhance its effectiveness against various cancers.

Eigenschaften

IUPAC Name |

methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-17-12(14)9-4-5-10(13(15)16)11(6-9)18-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAGTAYJYBVTIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239278-72-8 | |

| Record name | Methyl 3â??(cyclopropylmethoxy)â??4â??nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.